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molecular formula C9H12BrNO3 B8402382 5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

Cat. No. B8402382
M. Wt: 262.10 g/mol
InChI Key: HVBXNQLPRKLKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784192B2

Procedure details

2.00 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal was dissolved in 25 ml of propionitrile. To the mixture were added 449 mg of sodium cyanide, 152 mg of cuprous iodide and 462 mg of tetrakis(triphenylphosphine)palladium, followed by stirring at 100° C. for 45 minutes in nitrogen atmosphere. A diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give an oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous sodium carbonate aqueous solution was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (toluene:ethyl acetate=1:1), to give 843 mg of the title compound as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:13]C)[C:4]1[C:5]([O:11][CH3:12])=[N:6][CH:7]=[C:8](Br)[CH:9]=1.[C-:15]#[N:16].[Na+].N.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)CC.CC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:15]([C:8]1[CH:9]=[C:4]([CH:3]=[O:13])[C:5]([O:11][CH3:12])=[N:6][CH:7]=1)#[N:16] |f:1.2,5.6.7,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C=1C(=NC=C(C1)Br)OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
Quantity
449 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
cuprous iodide
Quantity
152 mg
Type
reactant
Smiles
Name
Quantity
462 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 45 minutes in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
WAIT
Type
WAIT
Details
the mixture was left for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography (toluene:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 843 mg
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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